An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1)
An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Bromo-1-chloro-2-ethylbenzene. The information is intended to support research, discovery, and development activities involving this halogenated aromatic compound.
Chemical and Physical Properties
4-Bromo-1-chloro-2-ethylbenzene is a substituted aromatic compound with the CAS number 289039-22-1.[1] It is a clear, colorless liquid at room temperature.[2] Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 289039-22-1 |
| Molecular Formula | C₈H₈BrCl[1] |
| IUPAC Name | 4-bromo-1-chloro-2-ethylbenzene[1] |
| SMILES | CCC1=C(C=CC(=C1)Br)Cl[1] |
| InChI Key | ILQNJGBEXZUYOI-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.51 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.459 g/cm³ | [3] |
| Boiling Point | 235.1 °C at 760 mmHg | [3] |
| Flash Point | 116.2 °C | [3] |
| Refractive Index | 1.556 | [3] |
| Purity | ≥95% to ≥98% (commercially available) | [2][4][5] |
Synthesis of 4-Bromo-1-chloro-2-ethylbenzene
Proposed Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[6][7][8][9] A potential starting material for the synthesis of 4-Bromo-1-chloro-2-ethylbenzene could be 2-amino-4-bromo-1-chlorobenzene, which would then be ethylated, or more plausibly, starting from a suitably substituted aniline (B41778). A logical retrosynthetic analysis suggests that a multi-step synthesis starting from a commercially available substituted aniline would be a practical approach.
Proposed Experimental Protocol:
Step 1: Diazotization of 3-bromo-4-chloroaniline (B1338066)
-
In a well-ventilated fume hood, prepare a solution of 3-bromo-4-chloroaniline in an appropriate aqueous acid (e.g., HCl or HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction with Copper(I) Bromide
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute aqueous sodium hydroxide, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude 4-Bromo-1-chloro-2-ethylbenzene by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Proposed synthesis workflow for 4-Bromo-1-chloro-2-ethylbenzene.
Analytical Methods
Comprehensive analysis is crucial for confirming the identity and purity of 4-Bromo-1-chloro-2-ethylbenzene. The following are proposed analytical protocols based on standard methods for similar halogenated aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Proposed GC-MS Protocol:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MSD Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of 4-Bromo-1-chloro-2-ethylbenzene, particularly for purity determination.
Proposed HPLC Protocol:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at a wavelength of 220 nm.
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 4-Bromo-1-chloro-2-ethylbenzene.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): Expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The electron-withdrawing effects of the bromine and chlorine atoms will deshield these protons.
-
Ethyl Group (CH₂): A quartet is expected around δ 2.6-2.8 ppm due to coupling with the methyl protons.
-
Ethyl Group (CH₃): A triplet is expected around δ 1.2-1.4 ppm due to coupling with the methylene (B1212753) protons.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromine and chlorine atoms will be significantly influenced by their electronegativity.
-
Ethyl Group (CH₂): A signal is expected around δ 25-30 ppm.
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Ethyl Group (CH₃): A signal is expected around δ 13-16 ppm.
Safety and Handling
4-Bromo-1-chloro-2-ethylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Applications in Research and Drug Development
Halogenated aromatic compounds like 4-Bromo-1-chloro-2-ethylbenzene are valuable intermediates in organic synthesis. The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution reactions, respectively. These reactions are fundamental in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The ethyl group can influence the lipophilicity and steric properties of potential drug candidates.
This compound can serve as a building block for the synthesis of a wide range of chemical entities for screening in drug discovery programs. Its utility as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes, highlights its relevance in the pharmaceutical industry.[10][11]
Caption: Role as an intermediate in drug development.
Conclusion
4-Bromo-1-chloro-2-ethylbenzene is a key chemical intermediate with well-defined physicochemical properties. While specific experimental protocols for its synthesis and analysis are not extensively published, this guide provides robust, proposed methodologies based on established chemical principles. Its utility in the synthesis of complex organic molecules makes it a valuable compound for researchers and professionals in drug development and other areas of chemical synthesis. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-chloro-2-ethylbenzene | CymitQuimica [cymitquimica.com]
- 3. agilent.com [agilent.com]
- 4. 4-Bromo-1-chloro-2-ethylbenzene, 98+% | Fisher Scientific [fishersci.ca]
- 5. B25613.14 [thermofisher.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. Khan Academy [khanacademy.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
